molecular formula C22H20N6O4S B3018855 2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1020502-45-7

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B3018855
CAS RN: 1020502-45-7
M. Wt: 464.5
InChI Key: HMRMUJXIMMKDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications

Computational Pharmacology and Drug Design

  • A study focused on the computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole compounds, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) demonstrated moderate inhibitory effects and high affinity, correlating to significant pharmacological activities (Faheem, 2018).

Coordination Chemistry

  • Another study described the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, demonstrating the potential of pyrazole-acetamide derivatives in developing compounds with enhanced pharmacological properties (Chkirate et al., 2019).

Antimicrobial and Antioxidant Applications

  • Research on 2-amino-1,3,4-oxadiazole derivatives revealed their potential in combating bacterial infections, specifically against Salmonella typhi. This indicates the compound's relevance in addressing antimicrobial resistance and the need for new antibacterial agents (Salama, 2020).
  • Novel synthesis approaches have led to derivatives showing promising antimicrobial and hemolytic activity, pointing towards the therapeutic potential of these compounds in treating infectious diseases and their use in drug development (Gul et al., 2017).

Novel Potential Antipsychotic Agents

  • A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds showed potential as novel antipsychotic agents without interacting with dopamine receptors, which could represent a new class of treatment for psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-33-22-18(21-25-20(27-32-21)13-5-3-2-4-6-13)19(23)28(26-22)12-17(29)24-14-7-8-15-16(11-14)31-10-9-30-15/h2-8,11H,9-10,12,23H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRMUJXIMMKDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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